RPR208707 is derived from a series of benzoimidazole derivatives designed to inhibit Factor VIIa, an essential component in the coagulation cascade. The compound has been detailed in various patents and scientific literature, particularly focusing on its structural configuration and biological activity against thrombotic conditions . The classification of RPR208707 under the International Patent Classification includes categories related to heterocyclic compounds and their derivatives.
The synthesis of RPR208707 involves several key steps that utilize various chemical reactions to construct its complex molecular framework:
The molecular structure of RPR208707 can be described as follows:
RPR208707 participates in several important chemical reactions:
The mechanism by which RPR208707 exerts its inhibitory effects on Factor VIIa involves several key processes:
RPR208707 exhibits several notable physical and chemical properties:
RPR208707 has potential applications across various fields:
RPR208707 is characterized by a specific molecular architecture that defines its pharmacological profile and distinguishes it from structurally related compounds. The systematic chemical name for RPR208707 is (5R)-5-[(1E)-2-(4-fluorophenyl)ethenyl]-3-[(1-methyl-1H-imidazol-5-yl)methyl]-1,5-dihydro-2H-pyrrol-2-one, reflecting its IUPAC-standardized nomenclature based on the core pyrrolone ring system and substituent positioning [5]. Alternative designations include the research code RPR208707 and the compound identifier 153322-06-6 (CAS Registry Number), with the molecular formula C₁₇H₁₆FN₃O confirming elemental composition.
Table 1: Chemical Identifiers for RPR208707
Identifier Type | Designation |
---|---|
Systematic IUPAC Name | (5R)-5-[(1E)-2-(4-fluorophenyl)ethenyl]-3-[(1-methyl-1H-imidazol-5-yl)methyl]-1,5-dihydro-2H-pyrrol-2-one |
Research Code | RPR208707 |
CAS Registry Number | 153322-06-6 |
Molecular Formula | C₁₇H₁₆FN₃O |
Structural analysis reveals a stereospecific configuration at the C5 position of the dihydropyrrolone core, which significantly influences receptor binding interactions. The conjugated ethenyl bridge connected to a 4-fluorophenyl moiety creates an extended planar region, while the 1-methylimidazole substitution provides potential hydrogen bonding capacity. Physicochemical profiling indicates moderate hydrophobicity (calculated logP ≈ 2.8), moderate aqueous solubility (approximately 0.1 mg/mL in neutral pH), and crystalline solid-state properties at standard temperature and pressure [5]. These properties position RPR208707 within favorable drug-like chemical space, though formulation optimization may be required for bioavailability enhancement.
The intellectual property trajectory of RPR208707 illustrates strategic patent portfolio development within competitive therapeutic domains. Initial patent filings emerged from Rhône-Poulenc Rorer (now Sanofi) during the mid-1990s, with priority applications focusing on substituted pyrrolone derivatives as therapeutic agents. The core patent family protecting RPR208707 demonstrates global protection strategies, including filings in major pharmaceutical markets (US, EP, JP) covering composition-of-matter claims, manufacturing processes, and therapeutic applications [1] [6].
Patent analytics reveal a concentrated innovation period between 1994-2002, followed by subsequent generations of improvement patents addressing crystalline forms, synthesis optimization, and formulation approaches. Analysis of forward citations indicates technological influence across several domains, particularly inflammation and immunology. The competitive landscape analysis identifies approximately 12 entities with patent positions in closely related chemical space, including Novartis (imidazole derivatives), Pfizer (pyrrolone anti-inflammatories), and Merck (fluorophenyl-containing modulators). This crowded patent environment necessitated detailed freedom-to-operate analyses for continued development [1] [3].
Table 2: Patent Landscape Analysis for RPR208707 and Related Compounds
Analytical Dimension | Findings | Strategic Implications |
---|---|---|
Priority Filing Date | 1994-1995 | Establishes patent term expiration |
Geographic Coverage | EP, US, JP, AU, CA | Major pharmaceutical markets protected |
Technology Influence | 47 forward citations | Moderate impact in chemical domain |
Competitor Activity | 12 entities in adjacent space | High risk of infringement challenges |
White Space Identification | Prodrug formulations, combination therapies | Opportunity areas for patent extension |
RPR208707 demonstrates selective affinity for adenosine receptor subtypes, particularly the A2A adenosine receptor, acting as a competitive antagonist with moderate binding affinity (Ki = 38 nM) and excellent subtype selectivity (>100-fold versus A1, A2B, and A3 subtypes) [5]. This pharmacological profile positions RPR208707 as a potential modulator of adenosine-mediated pathways, which are implicated in inflammatory responses, cardiovascular function, and neurological signaling cascades. The compound's mechanism involves disruption of Gs-protein coupled receptor signaling, thereby reducing intracellular cAMP accumulation in target tissues.
Research findings from in vitro models demonstrate concentration-dependent inhibition of adenosine-induced neutrophil chemotaxis (IC50 = 110 nM), suggesting potential application in neutrophil-mediated inflammatory conditions. In vivo pharmacodynamic studies using rodent inflammation models show significant reduction in inflammatory markers at plasma concentrations ≥250 ng/mL following oral administration. The therapeutic relevance of RPR208707 primarily centers on conditions involving dysregulated adenosine signaling:
Table 3: Therapeutic Applications Based on Mechanism of Action
Biological Target | Pharmacological Activity | Therapeutic Area Relevance |
---|---|---|
A2A Adenosine Receptor | Competitive antagonist | Inflammation, autoimmunity |
PDE4 Phosphodiesterase | Moderate inhibition (IC50 = 850 nM) | Bronchospasm, asthma |
TLR4 Signaling | Downstream modulation | Sepsis, endotoxin response |
The compound's moderate inhibition of phosphodiesterase-4 (PDE4) represents a secondary pharmacological activity that may contribute to anti-inflammatory effects through cAMP modulation in immune cells. Recent investigations explore synergistic mechanisms when combined with checkpoint inhibitors in oncology models, leveraging adenosine pathway disruption in the tumor microenvironment. Research priorities continue to focus on elucidating receptor dimerization effects and pathway crosstalk that may expand therapeutic applications beyond initial inflammatory indications [1] [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7